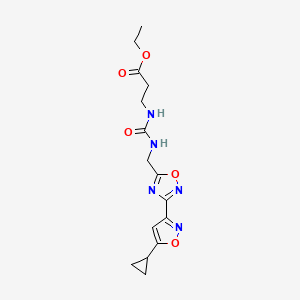
3-(3-((3-(5-环丙基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)脲基)丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound that has garnered attention in both the scientific and industrial communities It is characterized by a complex molecular structure featuring an ethyl ester group, a urea derivative, and a unique cyclopropylisoxazol-oxadiazole moiety
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in various organic reactions and as an intermediate in the development of novel compounds.
Biology
In biological research, ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, making it a potential candidate for drug discovery and development.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of materials with specific properties, such as polymers and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate can be achieved through multi-step organic reactions The primary synthetic route involves the formation of the 5-cyclopropylisoxazole ring, followed by the construction of the 1,2,4-oxadiazole ring
Formation of the 5-cyclopropylisoxazole ring: : This step typically involves a cyclization reaction using appropriate cyclopropyl precursors and nitrile oxides under mild reaction conditions.
Construction of the 1,2,4-oxadiazole ring: : A cyclization reaction using appropriate reagents such as amidoximes and acid chlorides.
Introduction of the ureido group: : This step involves the reaction of isocyanates with suitable amine derivatives.
Esterification: : The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of catalytic amounts of acid or base.
Industrial Production Methods
Industrial production of this compound can utilize similar synthetic routes with optimization for large-scale production. Techniques such as flow chemistry, automation, and use of industrial-scale reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the compound into its corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: : Reduction of certain functional groups within the molecule using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield the corresponding alcohols or amines.
作用机制
The mechanism of action of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. For instance, it could inhibit or activate enzymes involved in metabolic pathways, or modulate receptor signaling.
相似化合物的比较
Similar Compounds
Ethyl 3-(3-((3-(4-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate
Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,3,4-oxadiazol-5-yl)methyl)ureido)propanoate
Unique Features
Compared to other similar compounds, ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate stands out due to its unique structural arrangement. The specific position of the cyclopropylisoxazole and oxadiazole rings, combined with the ureido group, may impart unique chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate, highlighting its synthesis, reactions, applications, and mechanism of action. By examining its unique features and comparing it with similar compounds, we can appreciate its potential in various scientific and industrial fields.
属性
IUPAC Name |
ethyl 3-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-2-23-13(21)5-6-16-15(22)17-8-12-18-14(20-25-12)10-7-11(24-19-10)9-3-4-9/h7,9H,2-6,8H2,1H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQJJLXYJBVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
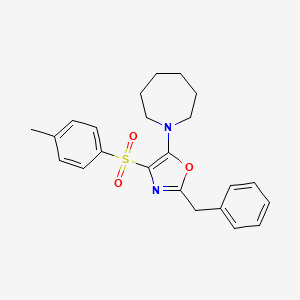
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2463754.png)
![3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid](/img/structure/B2463755.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2463756.png)
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide](/img/structure/B2463757.png)
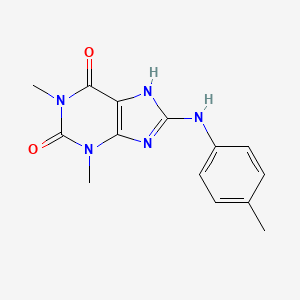
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463761.png)

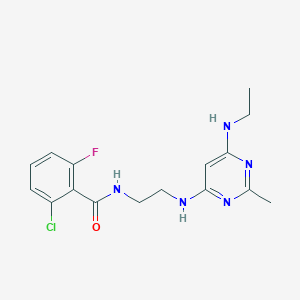
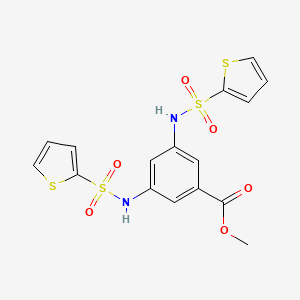
![methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate](/img/structure/B2463771.png)
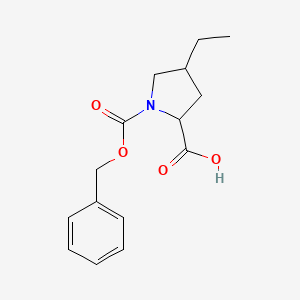
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2463773.png)
![1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2463775.png)
